

Spectroscopic Profile of Pterisolic Acid B: A Technical Guide

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Compound of Interest

Compound Name: *Pterisolic acid B*

Cat. No.: *B1151947*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pterisolic acid B**, an ent-kaurane diterpenoid isolated from the fern *Pteris semipinnata*. The information presented here is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. **Pterisolic acid B** has been identified as an activator of the Nrf2 pathway, a significant target in chemoprevention and cytoprotection.

Chemical Structure

Pterisolic acid B is chemically known as ent-6 α -hydroxy-15-oxokaura-9(11),16-dien-19-oic acid.

Molecular Formula: C₂₀H₂₆O₄ Molecular Weight: 330.42 g/mol

Spectroscopic Data

The structural elucidation of **Pterisolic acid B** was achieved through extensive spectroscopic analysis. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data as reported in the primary literature.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were recorded in deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for **Pterisolic Acid B** (in CD₃OD)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1α	1.63	m	11.0
1β	2.05	m	
2α	1.80	m	
2β	1.95	m	
3α	1.55	m	
3β	1.68	m	
5	2.15	d	6.0
6	4.45	br s	
7α	2.20	m	
7β	2.35	m	
11	5.85	d	
12α	2.50	m	
12β	2.65	m	
13	3.10	m	
14α	2.00	m	
14β	2.25	m	
17	5.20	s	
17'	5.95	s	
18	1.25	s	
20	1.10	s	

Table 2: ¹³C NMR Spectroscopic Data for **Pterisolic Acid B** (in CD₃OD)

Position	Chemical Shift (δ) ppm	Type
1	39.8	CH ₂
2	19.5	CH ₂
3	37.5	CH ₂
4	44.0	C
5	56.5	CH
6	78.0	CH
7	41.0	CH ₂
8	55.0	C
9	158.0	C
10	39.0	C
11	118.0	CH
12	34.0	CH ₂
13	48.0	CH
14	36.0	CH ₂
15	208.0	C=O
16	150.0	C
17	119.0	CH ₂
18	28.5	CH ₃
19	181.5	C=O
20	18.0	CH ₃

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of **Pterisolic acid B**.

Table 3: Mass Spectrometry Data for **Pterisolic Acid B**

Technique	Ion	Observed m/z	Calculated m/z	Molecular Formula
HRESIMS	[M+Na] ⁺	353.1727	353.1729	C ₂₀ H ₂₆ O ₄ Na

Infrared (IR) Spectroscopy Data

The IR spectrum of **Pterisolic acid B** exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopic Data for **Pterisolic Acid B**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3440	O-H stretch (hydroxyl group)
2930	C-H stretch (aliphatic)
1720	C=O stretch (carboxylic acid)
1695	C=O stretch (α,β-unsaturated ketone)
1640	C=C stretch (alkene)

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of **Pterisolic acid B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker AV-400 and DRX-500 spectrometers.
- Solvent: Deuterated methanol (CD₃OD).
- Internal Standard: Tetramethylsilane (TMS).

- ^1H NMR: Spectra were recorded at 400 or 500 MHz. Chemical shifts are reported in ppm relative to TMS.
- ^{13}C NMR: Spectra were recorded at 100 or 125 MHz. Chemical shifts are reported in ppm relative to TMS.
- 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse sequences to establish correlations and aid in the complete assignment of proton and carbon signals.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

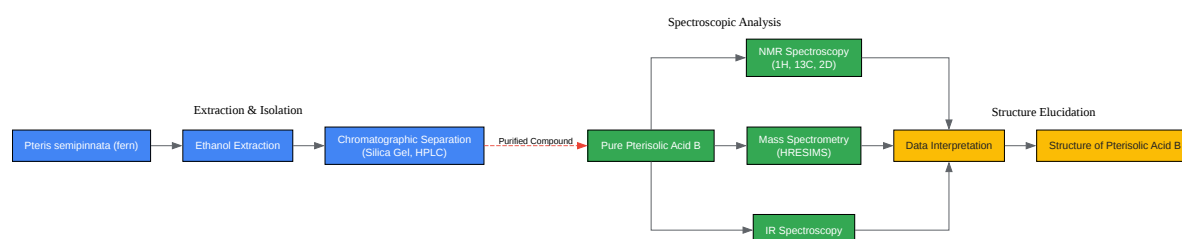
- Instrumentation: A high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Mode: Positive ion mode.
- Sample Preparation: The purified compound was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
- Data Analysis: The exact mass of the $[\text{M}+\text{Na}]^+$ adduct was measured to determine the elemental composition.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The sample was prepared as a KBr (potassium bromide) pellet. A small amount of the dried, purified compound was intimately mixed with spectroscopic grade KBr and pressed into a thin, transparent disk.
- Data Acquisition: The spectrum was recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The absorption bands are reported in wavenumbers (cm^{-1}).

Logical Workflow for Spectroscopic Analysis

The logical workflow for the isolation and characterization of **Pterisolic acid B** is depicted below. This process involves initial extraction from the natural source, followed by chromatographic separation and purification, and finally, structural elucidation using a combination of spectroscopic techniques.



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Caption: Workflow for the isolation and structural elucidation of **Pterisolic acid B**.

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